molecular formula C7H10O5 B1661070 Methyl 4-(acetyloxy)-3-oxobutanoate CAS No. 87730-99-2

Methyl 4-(acetyloxy)-3-oxobutanoate

Cat. No.: B1661070
CAS No.: 87730-99-2
M. Wt: 174.15 g/mol
InChI Key: YGSVVJZHBIUMSG-UHFFFAOYSA-N
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Description

Methyl 4-(acetyloxy)-3-oxobutanoate is an organic compound with the molecular formula C7H10O5 It is a derivative of butanoic acid and contains both an ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(acetyloxy)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the acetylation of methyl 4-hydroxy-3-oxobutanoate using acetic anhydride in the presence of a base like pyridine. This reaction introduces the acetyloxy group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetyloxy)-3-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3-oxobutanoic acid and methanol.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

    Reduction: Sodium borohydride is commonly used in methanol or ethanol as a solvent, while lithium aluminum hydride is used in anhydrous ether.

    Substitution: Nucleophilic substitution reactions often require a base such as triethylamine and a suitable solvent like dichloromethane.

Major Products Formed

    Hydrolysis: 4-Hydroxy-3-oxobutanoic acid and methanol.

    Reduction: Methyl 4-(acetyloxy)-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(acetyloxy)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.

    Industry: this compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methyl 4-(acetyloxy)-3-oxobutanoate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol.

In reduction reactions, the ketone group is reduced by hydride transfer from reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of a secondary alcohol.

Comparison with Similar Compounds

Methyl 4-(acetyloxy)-3-oxobutanoate can be compared with other similar compounds such as:

    Methyl 4-hydroxy-3-oxobutanoate: This compound lacks the acetyloxy group and is less reactive in nucleophilic substitution reactions.

    Ethyl 4-(acetyloxy)-3-oxobutanoate: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

    Methyl 4-(methoxy)-3-oxobutanoate: This compound has a methoxy group instead of an acetyloxy group, which can influence its chemical behavior and applications.

This compound is unique due to the presence of both an ester and a ketone functional group, as well as the acetyloxy group, which provides additional reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

methyl 4-acetyloxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-5(8)12-4-6(9)3-7(10)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSVVJZHBIUMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520692
Record name Methyl 4-(acetyloxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87730-99-2
Record name Methyl 4-(acetyloxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

108 g (1.1 mol) of potassium acetate and 11.4 g (0.05 mol) of benzyltriethylammonium chloride are suspended in 900 ml of acetonitrile, treated with 50 ml of acetic acid and heated to reflux temperature. Within 31/2 hours there are added dropwise thereto 150.5 g (1 mol) of methyl 4-chloroacetoacetate in 100 ml of acetonitrile and the mixture is subsequently held at reflux temperature for 4 hours. The reaction mixture is washed 3 times with 200 ml of 5% NaH2PO4 solution each time and the aqueous phases are back-extracted with 200 ml of CH2Cl2. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product distils at 76°-85° C./0.6 mbar and gives 106.17 g (61%) of methyl 4-acetoxyacetoacetate.
Name
potassium acetate
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
150.5 g
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
catalyst
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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